molecular formula C15H14N4O2 B5974776 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B5974776
M. Wt: 282.30 g/mol
InChI Key: UMDHZYQJEOLTLP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of benzimidazole and benzaldehyde, which are known for their wide range of biological and chemical applications.

Preparation Methods

The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Chemical Reactions Analysis

2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and standard laboratory reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.

    Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt bacterial cell membranes, leading to cell death. The compound may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone include:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-11-6-7-14(20)10(8-11)9-16-19-15-17-12-4-2-3-5-13(12)18-15/h2-9,20H,1H3,(H2,17,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDHZYQJEOLTLP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.